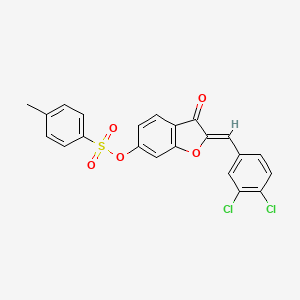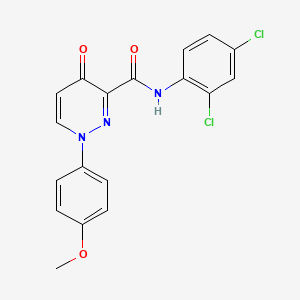![molecular formula C24H17ClO3 B12209125 (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12209125.png)
(2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Substitution Reactions:
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) can facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is studied for its potential as a building block in organic synthesis and its reactivity in various chemical transformations.
Biology
Biologically, benzofuran derivatives are often explored for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, compounds like this compound may be investigated for their therapeutic potential in treating various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, dyes, and other chemical products.
Mechanism of Action
The mechanism of action of (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one would depend on its specific biological target. Generally, benzofuran derivatives interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(2-chlorobenzylidene)-1-benzofuran-3(2H)-one
- (2E)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
Uniqueness
The uniqueness of (2Z)-2-(2-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one lies in its specific substitution pattern and the presence of both chlorobenzylidene and phenylprop-2-en-1-yl groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17ClO3 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
(2Z)-2-[(2-chlorophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H17ClO3/c25-21-11-5-4-10-18(21)15-23-24(26)20-13-12-19(16-22(20)28-23)27-14-6-9-17-7-2-1-3-8-17/h1-13,15-16H,14H2/b9-6+,23-15- |
InChI Key |
DHUFTOXKRPNVDM-VJWOQVONSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4Cl)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[(2E)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12209043.png)
![1-methyl-2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl]-1H-benzimidazole](/img/structure/B12209045.png)
![1-(4-fluorophenyl)-5-{[(4-methoxyphenyl)sulfonyl]methyl}-1H-tetrazole](/img/structure/B12209046.png)
![9-(3,4-dimethoxyphenyl)-5-propanoyl-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12209055.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12209057.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-methylpropanamide](/img/structure/B12209063.png)
![N-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B12209076.png)

![N-[(2Z)-3-[4-(benzyloxy)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12209092.png)
![5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B12209093.png)
![(2Z)-2-(2-chloro-6-fluorobenzylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12209095.png)
![Phenol, 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12209097.png)
![N-[(2Z)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide](/img/structure/B12209101.png)
